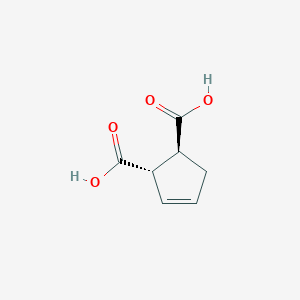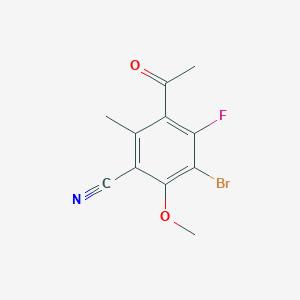
3-Acetyl-5-bromo-4-fluoro-6-methoxy-2-methyl-benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-5-bromo-4-fluoro-6-methoxy-2-methyl-benzonitrile is a complex organic compound characterized by its multiple functional groups, including an acetyl group, bromo, fluoro, methoxy, and methyl substituents on a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-bromo-4-fluoro-6-methoxy-2-methyl-benzonitrile typically involves multi-step organic reactions. One common approach is the halogenation of a precursor compound followed by subsequent functional group modifications. For example, starting with 2-methylbenzonitrile, bromination and fluorination steps can be performed using appropriate halogenating agents under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The halogen atoms (bromo and fluoro) can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: 3-Acetyl-5-bromo-4-fluoro-6-methoxy-2-methyl-benzamide
Reduction: 3-Acetyl-5-bromo-4-fluoro-6-methoxy-2-methyl-benzylamine
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology: The biological potential of this compound lies in its ability to interact with various biological targets. It can be used in the development of new drugs or as a tool in biochemical studies.
Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals. Its structural complexity allows for the design of compounds with specific biological activities.
Industry: In the chemical industry, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Acetyl-5-bromo-4-fluoro-6-methoxy-2-methyl-benzonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-Acetyl-4-fluoro-6-methoxy-2-methyl-benzonitrile
5-Bromo-4-fluoro-6-methoxy-2-methyl-benzonitrile
3-Acetyl-5-bromo-2-methyl-benzonitrile
This compound's diverse reactivity and potential applications make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and applications highlight its importance in advancing both fundamental and applied research.
Properties
Molecular Formula |
C11H9BrFNO2 |
|---|---|
Molecular Weight |
286.10 g/mol |
IUPAC Name |
5-acetyl-3-bromo-4-fluoro-2-methoxy-6-methylbenzonitrile |
InChI |
InChI=1S/C11H9BrFNO2/c1-5-7(4-14)11(16-3)9(12)10(13)8(5)6(2)15/h1-3H3 |
InChI Key |
MXHVKUYNHVLRPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C(=O)C)F)Br)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


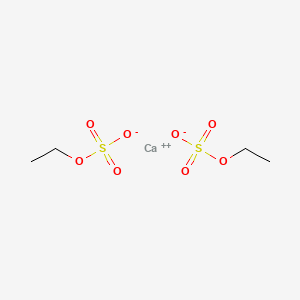

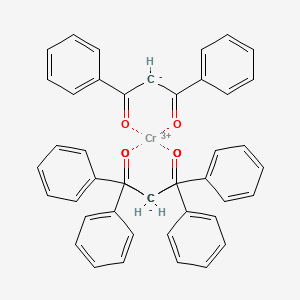
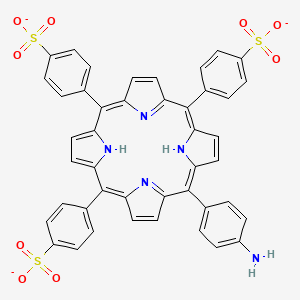
![Benzenamine, 4,4'-[(9-butyl-9H-carbazol-3-yl)methylene]bis[N-methyl-N-phenyl-](/img/structure/B15348189.png)

![N-[4-[[(4-Oxo-1-cyclohexa-2,5-dienylidene)methylamino]sulfamoyl]phenyl]acetamide](/img/structure/B15348196.png)

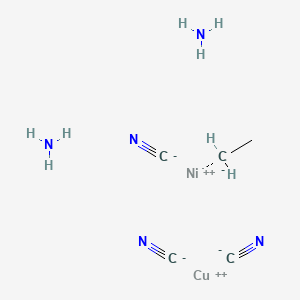
![6-oxo-3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxine-7-carboxylic acid](/img/structure/B15348222.png)


![Dichloro-[2-[3,5,7,9,11,13,15-heptakis[2-[dichloro(methyl)silyl]ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]ethyl]-methylsilane](/img/structure/B15348236.png)
